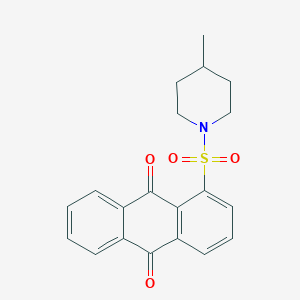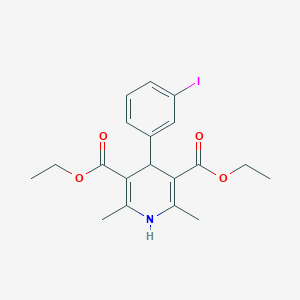
1-((4-Méthylpipéridin-1-yl)sulfonyl)anthracène-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is a chemical compound with the molecular formula C20H19NO4S and a molecular weight of 369.43 g/mol . This compound is known for its unique structure, which includes an anthracene-9,10-dione core substituted with a 4-methylpiperidin-1-yl sulfonyl group. It is used in various scientific research applications due to its interesting chemical properties.
Applications De Recherche Scientifique
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific chemical properties.
Orientations Futures
The development of new anthraquinone-based compounds, including 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione, is a rapidly growing area of research due to their potential therapeutic applications . Future research will likely focus on improving their synthesis, understanding their mechanisms of action, and assessing their safety and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-methylpiperidine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Mécanisme D'action
The mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9,10-dione: The parent compound without the sulfonyl and piperidinyl groups.
1-(Piperidin-1-yl)sulfonyl)anthracene-9,10-dione: Similar structure but without the methyl group on the piperidine ring.
4-Methylpiperidine: The piperidine derivative without the anthracene-9,10-dione core.
Uniqueness
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of the anthracene-9,10-dione core with the 4-methylpiperidin-1-yl sulfonyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds .
Propriétés
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-9-11-21(12-10-13)26(24,25)17-8-4-7-16-18(17)20(23)15-6-3-2-5-14(15)19(16)22/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJHQWKWCJUYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(isobutylamino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408956.png)
![5,6-Bis{2-nitroanilino}[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B408957.png)
![2-(4-iodophenyl)-4-{[2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)anilino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408958.png)
![N-{1-[(isobutylamino)carbonyl]-2-methylbutyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408961.png)
![ethyl 2-[(4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B408962.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B408964.png)
![5-[2-(2-Hydroxy-2,2-diphenylacetyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B408969.png)
![2-chloro-4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408970.png)
![2-chloro-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408971.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylidene]pyrazol-3-one](/img/structure/B408972.png)

![{2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B408975.png)
![6-Phenyl-5-(p-tolylthio)imidazo[2,1-b]thiazole](/img/structure/B408976.png)
